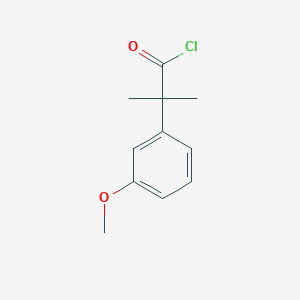

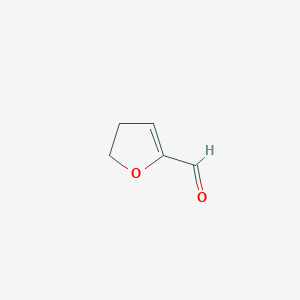

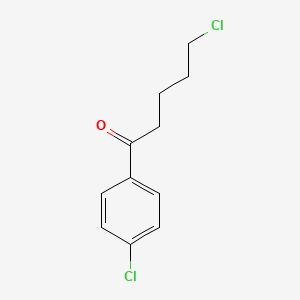

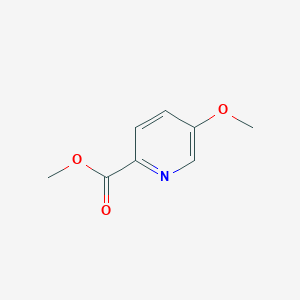

![molecular formula C9H9N3O3 B1316902 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-82-4](/img/structure/B1316902.png)

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .

Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

- 5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been utilized in the synthesis of various pyrido[2,3-d]pyrimidines and their derivatives. These compounds are synthesized through reactions with different substrates, such as ketones, ethyl cyanoacetate, or malononitrile, leading to a range of pyrido[2,3-d]pyrimidine compounds with diverse substituents (Su & Watanabe, 1982).

Structural and Crystallographic Studies

- Studies have been conducted on the molecular and crystal structures of various substituted pyrido[2,3-d]pyrimidines. These investigations provide insights into the bonding interactions, such as hydrogen bonds and pi-pi stacking interactions, which are crucial in determining the physical properties of these compounds (Trilleras et al., 2009).

Novel Heterocycles and Derivatives

- Research has also focused on the formation of novel heterocycles using this compound as a starting material. These studies involve the synthesis of new chemical structures, contributing to the expansion of available compounds in heterocyclic chemistry (Majumdar et al., 2003).

Spectral and Computational Exploration

- The spectral properties and computational analyses of pyrido[2,3-d]pyrimidine derivatives have been explored, providing insights into their electronic structures and potential applications in various fields. Such studies are crucial in understanding the properties and potential uses of these compounds (Ashraf et al., 2019).

Reactions with Nucleophiles

- The reactivity of pyrido[2,3-d]pyrimidine compounds with various nucleophiles has been investigated. These studies shed light on the chemical behavior of these compounds under different conditions and with different reacting agents, leading to a better understanding of their chemistry (Clark & Morton, 1974).

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine . Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as 1,3-dimethyl-8h-pyrido[2,3-d]pyrimidine-2,4,5-trione, are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by inhibiting their activity, which in turn disrupts the signaling pathways they are involved in . This interaction and the resulting changes can lead to the inhibition of diseases causing signals .

Biochemical Pathways

The affected pathways include those regulated by the targets mentioned above. The downstream effects of these disruptions can lead to a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Pharmacokinetics

The degree of lipophilicity of similar compounds, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the growth and proliferation of cancer cells . This is achieved through the disruption of the signaling pathways regulated by the compound’s targets .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, visible light can partially affect with exerting extra energy to accelerate the reaction

properties

IUPAC Name |

1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUBTDUSGDABQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558738 |

Source

|

| Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112734-82-4 |

Source

|

| Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.